molecular formula C15H18N2O2 B1268366 4-[3-(4-Aminophenoxy)propoxy]aniline CAS No. 52980-20-8

4-[3-(4-Aminophenoxy)propoxy]aniline

Cat. No. B1268366
CAS RN: 52980-20-8
M. Wt: 258.32 g/mol
InChI Key: KWFFEQXPFFDJER-UHFFFAOYSA-N
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Description

4-[3-(4-Aminophenoxy)propoxy]aniline is a compound of interest due to its structural complexity and potential applications in material science and organic electronics. The synthesis and characterization of similar compounds provide insights into the methodologies that can be applied to synthesize and analyze such a compound.

Synthesis Analysis

The synthesis of compounds related to 4-[3-(4-Aminophenoxy)propoxy]aniline involves multi-step organic reactions, starting from basic aromatic compounds through processes like high pressure hydrolysis, reduction reactions, and addition reactions. An example includes the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, showcasing a complex synthesis pathway with an overall yield of 72.0% (Wen Zi-qiang, 2007).

Molecular Structure Analysis

Characterization techniques such as IR spectra, 1H NMR, and elemental analyses are crucial for determining the molecular structure of synthesized compounds. These techniques confirm the successful synthesis and purity of the target compounds, revealing their structural details and confirming the expected molecular framework.

Chemical Reactions and Properties

Compounds with similar structural features undergo various chemical reactions, including copolymerization, as demonstrated by the synthesis of poly(aniline-co-o-aminophenol) and its enhanced redox activity under basic conditions (Chuanxiang Chen et al., 2013). These reactions are significant for understanding the reactivity and functionalization possibilities of the target compound.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are essential for determining the compound's applications. The synthesis and characterization of similar compounds, like poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) with a conductivity of 0.45 S cm^-1, highlight the importance of physical properties in evaluating the potential use of these compounds in various applications (Shao-lin Mu, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form copolymers, define the versatility of compounds like 4-[3-(4-Aminophenoxy)propoxy]aniline. Studies on copolymers and their electrochemical activities offer insights into the chemical behavior and potential applications of these materials in advanced technological applications (Jing Zhang, D. Shan, Shao-lin Mu, 2007).

Scientific Research Applications

Src Kinase Inhibition

  • Optimization of Kinase Inhibitors : Research by Boschelli et al. (2001) in "Journal of medicinal chemistry" detailed the optimization of kinase inhibitors, particularly focusing on the C-4 anilino group. Their study revealed that certain trisubstituted anilines, including those similar to 4-[3-(4-Aminophenoxy)propoxy]aniline, are potent Src inhibitors, highlighting their potential in cancer research and therapy. (Boschelli et al., 2001)

Synthesis Studies

  • Synthesis of Aniline Derivatives : Wen Zi-qiang (2007) conducted a study on the synthesis of a specific aniline derivative. This research, published in "Applied Chemical Industry", shows the versatility and adaptability of aniline derivatives in chemical synthesis, which can be related to the study of 4-[3-(4-Aminophenoxy)propoxy]aniline. (Wen Zi-qiang, 2007)

Electrochemical Applications

  • Electrochemical Copolymerization : Mu (2004) in "Synthetic Metals" explored the electrochemical copolymerization of aniline and o-aminophenol. The study’s findings on the properties and synthesis rates of copolymers offer insights into the potential electrochemical applications of related compounds like 4-[3-(4-Aminophenoxy)propoxy]aniline. (Mu, 2004)

Benzoxazine Preparation

  • Benzoxazine from Bisphenol A : Huang et al. (2015) in "RSC Advances" reported the preparation of benzoxazines using a derivative of 4-aminophenol. This study underscores the potential of 4-[3-(4-Aminophenoxy)propoxy]aniline in the creation of novel benzoxazines, which are important in the development of thermosetting resins. (Huang et al., 2015)

Material Synthesis

  • Novel G-2 Melamine-Based Dendrimers : Research by Morar et al. (2018) in "Beilstein Journal of Organic Chemistry" investigated the synthesis of novel dendrimers using an aniline derivative. This research suggests the potential of 4-[3-(4-Aminophenoxy)propoxy]aniline in the synthesis of complex organic materials. (Morar et al., 2018)

Aniline Hydroxylase Activities

  • Enzyme and Microbial Technology : A study by Cambou et al. (1984) explored the aniline hydroxylase activities of hemoglobin, focusing on the production of 4-aminophenol. This research may provide a biological context for understanding the reactions and applications of aniline derivatives like 4-[3-(4-Aminophenoxy)propoxy]aniline in biological systems. (Cambou et al., 1984)

Safety And Hazards

Exposure to “4-[3-(4-Aminophenoxy)propoxy]aniline” might cause irritation to eyes, skin, mucous membranes, and the upper respiratory system . It should be stored in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

4-[3-(4-aminophenoxy)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFFEQXPFFDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341392
Record name 4-[3-(4-aminophenoxy)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Aminophenoxy)propoxy]aniline

CAS RN

52980-20-8
Record name 1,3-Bis(4-aminophenoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52980-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4-aminophenoxy)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(Trimethylenedioxy)dianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LP Photopolymers - 2013 - researchgate.net
DE 199 06 254 A1 9/1999 EP 0 860 455 A2 8/1998 EP 1386 910 A1 2/2004 JP 2003-29267 A 1/2003 JP 2003-73471 A 3/2003 JP 2003-114437 A 4/2003 JP 2003-520878 A 7/2003 JP …
Number of citations: 0 www.researchgate.net

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